[2-(morpholin-4-ylsulfonyl)ethyl](pyridin-3-ylmethyl)amine dihydrochloride
Overview
Description
2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride: is a versatile chemical compound with a unique structure that offers exciting possibilities for various applications and advancements in scientific research. This compound is known for its potential use in pharmaceutical testing and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(morpholin-4-ylsulfonyl)ethylamine dihydrochloride involves several synthetic routes. One common method includes the use of nitrogen-containing heterocyclic compounds, which are prepared through a series of reactions involving specific reagents and conditions . The reaction conditions typically involve controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions: 2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction and product.
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, 2-(morpholin-4-ylsulfonyl)ethylamine dihydrochloride is used as a reagent in various synthetic reactions, contributing to the development of new compounds and materials.
Biology: In biological research, this compound is used to study its effects on biological systems, including its potential as a therapeutic agent .
Medicine: In medicine, it is investigated for its potential pharmaceutical applications, including its use in drug development and testing .
Industry: In the industrial sector, this compound is used in the production of various chemical products and materials, contributing to advancements in technology and manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(morpholin-4-ylsulfonyl)ethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, modulating their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
- 2-(Morpholin-4-ylsulfonyl)ethylamine
- 2-(Morpholin-4-ylsulfonyl)ethylamine
Comparison: Compared to similar compounds, 2-(morpholin-4-ylsulfonyl)ethylamine dihydrochloride is unique due to its specific structural configuration, which may result in different chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential pharmaceutical uses.
Properties
IUPAC Name |
2-morpholin-4-ylsulfonyl-N-(pyridin-3-ylmethyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c16-19(17,15-5-7-18-8-6-15)9-4-14-11-12-2-1-3-13-10-12/h1-3,10,14H,4-9,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWVRPQACSURIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CCNCC2=CN=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301192348 | |
Record name | 3-Pyridinemethanamine, N-[2-(4-morpholinylsulfonyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301192348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255147-17-1 | |
Record name | 3-Pyridinemethanamine, N-[2-(4-morpholinylsulfonyl)ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinemethanamine, N-[2-(4-morpholinylsulfonyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301192348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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